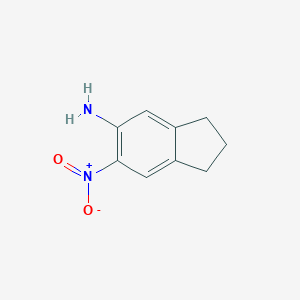

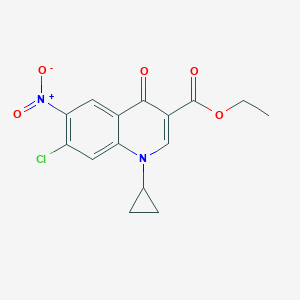

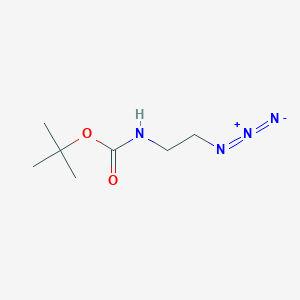

![molecular formula C13H19NO4 B178790 ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 100619-73-6](/img/structure/B178790.png)

ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of pyrrole with various substituents, including an acetyloxy group, which suggests potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions, starting from simple precursors. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then reacted with acetic anhydride to yield acetylated products . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate . These methods indicate that the synthesis of ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate could potentially involve similar acetylation steps or condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic methods such as NMR, FT-IR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Quantum chemical calculations, including density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic structure . These studies provide insights into the arrangement of atoms, the presence of functional groups, and the overall stability of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, depending on their substituents. For example, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be obtained through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide . The presence of acetyloxy groups in the compound of interest suggests that it may participate in nucleophilic substitution reactions or undergo hydrolysis to yield other functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with other molecules. For instance, the formation of dimers through intermolecular hydrogen bonding has been observed in some pyrrole derivatives, which can impact their physical state and binding energy . Theoretical calculations can also predict thermodynamic parameters, indicating whether the formation of such compounds is exothermic and spontaneous at room temperature .

Case Studies

While there are no direct case studies on ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, research on similar compounds provides valuable insights. For example, the synthesis and characterization of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been thoroughly investigated, including the calculation of binding energy and analysis of intermolecular interactions . These studies are relevant as they showcase the typical behavior and properties of pyrrole derivatives, which could be extrapolated to the compound .

Applications De Recherche Scientifique

-

Phytochemical Profiling of Different Salix Clones : Although not directly related to the compound you mentioned, this study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important .

-

Synthesis of Ethyl Levulinate and 5-Ethoxymethylfurfural : This study discusses the synthesis of the advanced biofuel candidates, ethyl levulinate and 5-ethoxymethylfurfural, from α/β-d-fructopyranose (d-fructose) in a condensed phase homogeneous ethanol system at 351 K catalyzed by hydrogen cations .

-

Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Acetoacetic Ester Synthesis : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This process involves enolate formation, enolate alkylation, and decarboxylation .

-

Phytochemical Profiling of Different Salix Clones : This study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds .

-

Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Acetoacetic Ester Synthesis : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This process involves enolate formation, enolate alkylation, and decarboxylation .

-

Phytochemical Profiling of Different Salix Clones : This study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds .

Propriétés

IUPAC Name |

ethyl 5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDHGBHCWLNQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350570 |

Source

|

| Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

CAS RN |

100619-73-6 |

Source

|

| Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

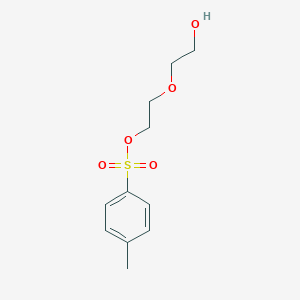

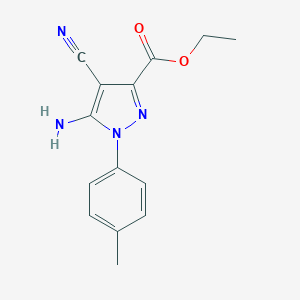

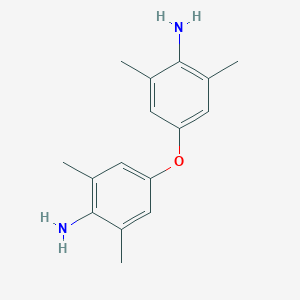

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)